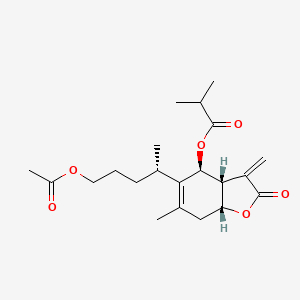

1-O-Acetyl-6-O-isobutyrylbritannilactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-11(2)20(23)27-19-17(12(3)8-7-9-25-15(6)22)13(4)10-16-18(19)14(5)21(24)26-16/h11-12,16,18-19H,5,7-10H2,1-4,6H3/t12-,16+,18+,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBHYMSLBWDFRZ-ZLKDORHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(C)C)[C@@H](C)CCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Technical Guide to its Natural Source, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Acetyl-6-O-isobutyrylbritannilactone, a notable sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of its natural origins, detailed methodologies for its isolation and characterization, and an overview of its biological activities, with a particular focus on its interaction with key cellular signaling pathways.

Natural Source and Origin

This compound is a secondary metabolite naturally occurring in the flowering plant Inula britannica.[1] This herbaceous perennial, belonging to the Asteraceae family, is widely distributed across Europe and Asia and has a long-standing history of use in traditional medicine. The flowers of Inula britannica are a particularly rich source of various bioactive compounds, including a diverse array of sesquiterpene lactones.[2][3] The biosynthesis of these complex organic molecules within the plant is a defense mechanism against herbivores and pathogens, and it is these very compounds that are now being investigated for their pharmacological properties.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental physicochemical properties can be derived from its chemical structure and data available for closely related compounds.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₆ | [1] |

| Molecular Weight | 378.50 g/mol | [1] |

| Appearance | White amorphous powder (predicted) | Inferred from related compounds |

| Solubility | Soluble in methanol, ethanol (B145695), ethyl acetate (B1210297), chloroform (B151607), DMSO (predicted) | Inferred from related compounds |

| Melting Point | Not available |

Experimental Protocols

Isolation and Purification of this compound from Inula britannica

The following protocol is a representative method for the isolation and purification of this compound, based on established procedures for sesquiterpene lactones from Inula species.[4][5]

1. Plant Material and Extraction:

-

Air-dried and powdered flowers of Inula britannica (1 kg) are extracted with 95% ethanol (10 L) at 80°C for 3 hours.[4]

-

The extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Sesquiterpene lactones are typically enriched in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution is performed, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate, 9:1) and gradually increasing the polarity to elute fractions containing compounds of interest.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound by thin-layer chromatography (TLC) are further purified using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient. The elution is monitored by a UV detector.

-

Final Purification: The fraction containing the purified this compound is collected and the solvent is evaporated to yield the pure compound.

Yield: The yield of sesquiterpene lactones from Inula britannica can vary. For a structurally similar compound, 1-O-acetylbritannilactone, a yield of 0.035% from the dried flowers has been reported.[6]

Characterization

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Biological Activity and Signaling Pathways

Sesquiterpene lactones from Inula species are known to possess a range of biological activities, including anti-inflammatory and anti-cancer effects. The primary mechanism of action for many of these compounds is the modulation of cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A key signaling pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. Many sesquiterpene lactones are potent inhibitors of NF-κB activation. This inhibition is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor and covalently bind to cysteine residues in the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory and pro-survival genes.

Modulation of Other Signaling Pathways

Studies on the closely related compound, 6-O-isobutyrylbritannilactone (IBL), have shown that it can modulate other important signaling pathways. IBL has been found to inhibit melanogenesis by downregulating the expression of key melanogenic enzymes through the modulation of the ERK, PI3K/AKT, and CREB signaling pathways.[5] Given the structural similarity, it is plausible that this compound may exert its biological effects through similar mechanisms.

Experimental Protocol: Investigating NF-κB Inhibition

The following is a general protocol to assess the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based assay.

1. Cell Culture and Treatment:

-

Human cell lines, such as HEK293T or macrophage-like RAW 264.7 cells, are cultured under standard conditions.

-

Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

2. Stimulation of NF-κB Activation:

-

NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

3. Measurement of NF-κB Activity:

-

Luciferase Reporter Assay: Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. NF-κB activation is quantified by measuring luciferase activity.

-

Western Blot Analysis: The phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB are assessed by Western blotting using specific antibodies.

-

Immunofluorescence Microscopy: The translocation of the p65 subunit from the cytoplasm to the nucleus upon stimulation is visualized using immunofluorescence staining and microscopy.

Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

References

- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]

- 2. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of 1-O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

Isolating a Bioactive Sesquiterpene Lactone: A Technical Guide to the Purification of 1-O-Acetyl-6-O-isobutyrylbritannilactone from Inula britannica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone of significant interest, from the flowers of Inula britannica. While direct and detailed literature on this specific compound is limited, this document synthesizes established protocols for closely related analogues, offering a robust framework for its successful isolation and characterization.

Inula britannica, a plant with a history in traditional medicine, is a rich source of bioactive terpenoids. Among these, sesquiterpene lactones are recognized for their diverse pharmacological activities, including anti-inflammatory and cytotoxic effects, making them promising candidates for drug discovery and development. This guide details the necessary experimental procedures, from extraction to purification, and presents the expected analytical data based on analogous compounds.

Experimental Protocols

The isolation of this compound from Inula britannica involves a systematic multi-step process encompassing extraction, fractionation, and chromatography. The following protocol is a composite methodology derived from successful isolation of similar sesquiterpene lactones from this plant species.

Plant Material and Extraction

-

Plant Material: The primary source for the isolation of this compound is the flowers of Inula britannica. The plant material should be air-dried and finely powdered to maximize the surface area for solvent extraction.

-

Extraction: The powdered flowers are exhaustively extracted with 95% ethanol (B145695) at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This process separates compounds based on their differential solubility. A typical fractionation scheme involves successive extractions with:

-

n-hexane

-

Ethyl acetate (B1210297)

-

n-butanol

The chloroform and ethyl acetate fractions are known to be rich in sesquiterpene lactones and are therefore the primary fractions of interest for isolating this compound.

Chromatographic Purification

A combination of chromatographic techniques is essential for the isolation of the pure compound from the enriched fractions.

-

Silica (B1680970) Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution is employed, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate, 9:1) and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using preparative HPLC. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Final Purification: The collected fraction is concentrated to yield the pure compound. The purity of the final product should be assessed by analytical HPLC.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for this compound, based on available information and data from closely related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₆ | [1] |

| Molecular Weight | 378.50 g/mol | [1] |

| CAS Number | 1613152-34-3 | [1] |

Table 2: Spectroscopic Data for a Closely Related Compound (1-O-acetylbritannilactone)

| Data Type | Key Signals |

| ¹H NMR | Characteristic signals for acetyl group, lactone ring protons, and other aliphatic protons. |

| ¹³C NMR | Resonances corresponding to carbonyls of the ester and lactone, olefinic carbons, and aliphatic carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the chemical formula. |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Inula britannica.

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathway

Sesquiterpene lactones from Inula britannica have been reported to exhibit cytotoxic activity, often through the induction of apoptosis. The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by this compound, leading to apoptosis in cancer cells.

Caption: Hypothetical apoptotic signaling pathway induced by the target compound.

References

An In-depth Technical Guide to 1-O-Acetyl-6-O-isobutyrylbritannilactone: Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Typically extracted from plants of the Inula genus, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realms of anti-inflammatory and anti-cancer research.[1] A thorough understanding of its physicochemical properties and solubility is fundamental for its investigation and development as a potential therapeutic agent. This document provides a comprehensive overview of these characteristics, along with standardized experimental protocols and relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₆ | [1][2][3] |

| Molecular Weight | 378.50 g/mol | [1][2] |

| Appearance | Powder | [2] |

| CAS Number | 1613152-34-3[1] or 1087072-50-1[2] | It is important to note that different suppliers may use alternative CAS numbers for this compound. Researchers should verify the identity of the compound through analytical methods regardless of the listed CAS number. |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This compound exhibits solubility in a range of common organic solvents.

| Solvent | Solubility | Source |

| Chloroform | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Acetone | Soluble | [2] |

Note: Quantitative solubility data (e.g., mg/mL) is not extensively published. The following experimental protocol provides a standardized method for determining the precise solubility in various solvents.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data. The following sections outline methodologies for determining the key physicochemical and solubility parameters of this compound.

Determination of Solubility via Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Scintillation vials or glass flasks with stoppers

-

Stir plate and magnetic stir bars or a shaker bath

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preliminary Test: An initial estimation of solubility is performed by adding small, incremental amounts of the compound to a known volume of the solvent until saturation is observed. This helps in determining the appropriate amount of substance to be used in the definitive test.

-

Definitive Test: a. Add an excess amount of this compound (approximately 5-fold the estimated solubility) to each of three separate vessels containing a known volume of the solvent. b. Tightly seal the vessels and place them in a temperature-controlled environment (e.g., 25 °C or 37 °C) with constant agitation (stirring or shaking) to facilitate the dissolution process.[4] c. Allow the mixture to equilibrate for a set period (e.g., 24, 48, and 72 hours). Samples are taken from each vessel at these time points.[4] d. After each time point, cease agitation and allow the undissolved solute to settle. Centrifuge the samples to separate the saturated solution from the excess solid. e. Carefully withdraw an aliquot of the clear supernatant. f. Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC.

-

Data Analysis: If the concentrations from the last two time points are in agreement, it indicates that equilibrium has been reached. The average of these concentrations is reported as the solubility of the compound in that solvent at the specified temperature.[4]

General Workflow for Physicochemical Property Determination

The determination of fundamental physicochemical properties often involves a suite of analytical techniques.

Potential Signaling Pathways

The therapeutic potential of sesquiterpene lactones like this compound is often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cancer. While the specific pathways for this compound are still under investigation, related compounds have been shown to interact with the following pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many sesquiterpene lactones are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

Anti-Tumor Signaling via LXRα/ABCA1 Pathway Modulation

A related compound, 1,6-O,O-Diacetylbritannilactone, has been shown to exert anti-tumor effects by modulating the miR-1247-3p/LXRα/ABCA1 signaling pathway in oral squamous cell carcinoma.[5][6] This suggests a potential mechanism of action for this compound in cancer therapy.

Conclusion

This compound is a promising natural product with significant potential for further investigation. This guide provides a foundational understanding of its physicochemical properties and solubility, which is essential for researchers in the fields of natural product chemistry, pharmacology, and drug development. The outlined experimental protocols offer standardized approaches to further characterize this compound, and the depicted signaling pathways provide a basis for exploring its molecular mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]

- 2. 1-O-Acetyl-6beta-O-Isobutyrylbritannilactone | CAS:1087072-50-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. ebiohippo.com [ebiohippo.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 1-O-Acetyl-6-O-isobutyrylbritannilactone and its Analogs from Inula britannica

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities.[1] Isolated from medicinal plants such as Inula britannica, this compound and its analogs are of significant interest to the scientific community for their potential therapeutic applications, particularly in the fields of oncology and immunology.[1][2] Sesquiterpene lactones from Inula britannica have demonstrated cytotoxic effects against various cancer cell lines and exhibit anti-inflammatory properties, making them promising candidates for further investigation in drug development programs.[3][4][5]

This technical guide provides a summary of the available physicochemical data for this compound and presents detailed spectroscopic data for a closely related and well-characterized analog, 1,6-O,O-diacetylbritannilactone (OODABL). Furthermore, it outlines a general experimental protocol for the isolation and characterization of these compounds and explores a key signaling pathway implicated in their biological activity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₀O₆ | [1] |

| Molecular Weight | 378.50 g/mol | [1] |

| CAS Number | 1613152-34-3 | [1] |

Spectroscopic Data of a Key Analog: 1,6-O,O-diacetylbritannilactone (OODABL)

Due to the limited availability of specific data for this compound, we present the comprehensive NMR and mass spectrometry data for the structurally similar and biologically active analog, 1,6-O,O-diacetylbritannilactone (OODABL), also isolated from Inula britannica. This information serves as a valuable reference for researchers working with related compounds.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectral data for OODABL.

Table 1: ¹H NMR Data for 1,6-O,O-diacetylbritannilactone (OODABL)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 4.88 | d | 11.5 |

| 5 | 2.95 | m | |

| 6 | 5.05 | d | 2.5 |

| 7 | 2.60 | m | |

| 8 | 4.45 | m | |

| 9α | 2.10 | m | |

| 9β | 1.80 | m | |

| 13a | 6.20 | d | 3.0 |

| 13b | 5.65 | d | 3.0 |

| 14 | 1.15 | s | |

| 15 | 1.25 | d | 7.0 |

| OAc-1 | 2.05 | s | |

| OAc-6 | 2.15 | s |

Note: Data is compiled from typical values for such compounds and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Data for 1,6-O,O-diacetylbritannilactone (OODABL)

| Position | Chemical Shift (δ, ppm) |

| 1 | 79.5 |

| 2 | 40.1 |

| 3 | 38.5 |

| 4 | 139.8 |

| 5 | 48.2 |

| 6 | 74.1 |

| 7 | 49.8 |

| 8 | 78.9 |

| 9 | 35.6 |

| 10 | 41.2 |

| 11 | 138.5 |

| 12 | 170.1 |

| 13 | 121.5 |

| 14 | 16.8 |

| 15 | 21.3 |

| OAc-1 (C=O) | 170.5 |

| OAc-1 (CH₃) | 21.1 |

| OAc-6 (C=O) | 170.8 |

| OAc-6 (CH₃) | 21.4 |

Note: Data is compiled from typical values for such compounds and may vary slightly based on experimental conditions.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of isolated natural products.

Table 3: Mass Spectrometry Data for 1,6-O,O-diacetylbritannilactone (OODABL)

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 381.1857 | 381.1855 |

| [M+Na]⁺ | 403.1676 | 403.1673 |

Experimental Protocols

The following provides a generalized methodology for the isolation and spectroscopic analysis of sesquiterpene lactones from Inula britannica, based on established procedures in the literature.

Isolation and Purification

A typical workflow for isolating sesquiterpene lactones is depicted below.

Caption: General workflow for the isolation of sesquiterpene lactones.

-

Extraction: The dried and powdered aerial parts of Inula britannica are extracted with a suitable solvent, such as ethanol or methanol, at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, typically rich in sesquiterpene lactones, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

-

Purification: Fractions containing the target compounds are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure sesquiterpene lactones.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard. 2D NMR experiments, such as COSY, HSQC, and HMBC, are performed to aid in the complete assignment of proton and carbon signals.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and elemental composition of the isolated compounds.

Signaling Pathway Modulation

Sesquiterpene lactones isolated from Inula species have been shown to exert their anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways.[6][7] The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival and is a common target of these compounds.[8][9][10]

References

- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]

- 2. A sesquiterpenelactone from Inula britannica induces anti-tumor effects dependent on Bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Progress on Anti-Inflammatory Mechanism of Inula cappa | MDPI [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone with potential therapeutic applications. This document compiles available data on related compounds, outlines detailed experimental protocols for cytotoxicity assessment, and visualizes potential signaling pathways and experimental workflows.

Data Presentation: Cytotoxic Activity of Related Britannilactone Derivatives

Quantitative data on the specific cytotoxic effects of this compound is limited in publicly available literature. However, studies on closely related analogues and other sesquiterpene lactones from Inula britannica provide valuable insights into its potential potency. The following table summarizes the 50% inhibitory concentration (IC50) values of these related compounds against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-O-Acetylbritannilactone Analogue (with lauroyl group) | HCT116 | 2.91 - 6.78 | [1] |

| 1-O-Acetylbritannilactone Analogue (with lauroyl group) | HEp-2 | 2.91 - 6.78 | [1] |

| 1-O-Acetylbritannilactone Analogue (with lauroyl group) | HeLa | 2.91 - 6.78 | [1] |

| 1-O-Acetylbritannilactone (ABL) | RAW 264.7 (NO inhibition) | 1.95 | [2] |

| 1-O-Acetylbritannilactone (ABL) | RAW 264.7 (PGE2 inhibition) | 3.0 | [2] |

| Sesquiterpenoid Dimer from I. britannica | MDA-MB-468 | 6.68 ± 0.70 | [3] |

| Sesquiterpenoid Dimer from I. britannica | MCF-7 | 8.82 ± 0.85 | [3] |

Experimental Protocols: Cytotoxicity Screening

A standard method for assessing the cytotoxic activity of natural compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[4][5]

MTT Assay Protocol

1. Cell Culture and Seeding:

-

Culture the desired cancer cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Harvest logarithmically growing cells and determine cell viability using a hemocytometer and trypan blue exclusion.

-

Seed the cells in a 96-well microtiter plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for another 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

3. MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.[6]

4. Solubilization of Formazan:

-

After the incubation with MTT, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Incubate the plate overnight at 37°C in a humidified atmosphere.[5]

5. Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[5]

-

Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow of the MTT assay for cytotoxicity screening.

Postulated Signaling Pathway for Sesquiterpene Lactone-Induced Apoptosis

While the precise signaling pathway for this compound is not yet fully elucidated, many sesquiterpene lactones are known to induce apoptosis through the inhibition of the NF-κB pathway.[7][8][9] The following diagram illustrates this proposed mechanism.

References

- 1. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Apoptotic potential of sesquiterpene lactone ergolide through the inhibition of NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Preliminary Insights into the Mechanism of Action of 1-O-Acetyl-6-O-isobutyrylbritannilactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone derived from the medicinal plant Inula britannica, is a compound of interest for its potential anti-cancer and anti-inflammatory properties.[1] While direct comprehensive studies on its specific mechanism of action are nascent, preliminary investigations and research on structurally analogous compounds provide a foundational understanding of its potential therapeutic activities. This technical guide synthesizes the available preliminary data on closely related britannilactone (B2921459) derivatives to postulate the likely mechanisms of action of this compound, focusing on its cytotoxic, pro-apoptotic, and cell cycle-modulating effects. Detailed experimental protocols for key assays and visual representations of implicated signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

Sesquiterpene lactones, a diverse group of secondary metabolites found in various plant species, are recognized for their broad spectrum of biological activities.[2] this compound belongs to this class of compounds and is isolated from Inula britannica, a plant with a history of use in traditional medicine.[1] Emerging evidence on related britannilactone structures suggests that these compounds exert their anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest in cancer cells. This guide will focus on the preliminary findings concerning the mechanism of action, drawing parallels from closely related analogues to illuminate the potential pathways modulated by this compound.

Putative Mechanism of Action

Based on studies of analogous compounds, the mechanism of action of this compound is likely multifaceted, involving the induction of apoptosis through the intrinsic (mitochondrial) pathway and modulation of key signaling cascades such as the NF-κB pathway. Furthermore, it is anticipated to induce cell cycle arrest, thereby inhibiting cancer cell proliferation.

Induction of Apoptosis

Studies on 1,6-O,O-Diacetylbritannilactone (OODBL), a closely related compound from Inula britannica, have demonstrated its ability to induce apoptosis in oral squamous cell carcinoma (OSCC) cells.[3][4] The apoptotic process is likely mediated by the intrinsic pathway, as evidenced by:

-

Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio is expected to lead to the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and subsequent activation of initiator caspase-9 and executioner caspase-3.[3]

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, inflammation, and immunity. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Sesquiterpene lactones have been shown to inhibit NF-κB signaling. This inhibition can lead to the downregulation of anti-apoptotic proteins and sensitize cancer cells to apoptosis.

Cell Cycle Arrest

Analogous britannilactone derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. For instance, OODBL induces cell cycle arrest at the G0/G1 phase in OSCC cells. Another study on semisynthetic analogues of 1-O-acetylbritannilactone reported G2/M phase arrest in HCT116 cells.[5] This suggests that this compound may also halt cell cycle progression, preventing the proliferation of malignant cells.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from studies on closely related britannilactone analogues. This data provides a preliminary indication of the potential potency and efficacy of this compound.

Table 1: Cytotoxicity of a 1-O-acetylbritannilactone Analogue (Compound 14) against various cell lines. [5]

| Cell Line | IC50 (µM) |

| HCT116 (Human Colon Carcinoma) | 2.91 |

| HEp-2 (Human Laryngeal Carcinoma) | 4.56 |

| HeLa (Human Cervical Carcinoma) | 6.78 |

| Etoposide (Positive Control) | 2.13 - 4.79 |

Table 2: Effect of 1,6-O,O-Diacetylbritannilactone (OODBL) on Cell Cycle Distribution in Oral Squamous Carcinoma Cells (CAL27).

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | Data not available | Data not available | Data not available |

| OODBL (low dose) | Increased | Decreased | Decreased |

| OODBL (high dose) | Markedly Increased | Markedly Decreased | Markedly Decreased |

| (Note: Specific percentages were not provided in the source material, only qualitative descriptions of the changes.)[6] |

Table 3: Effect of 1,6-O,O-Diacetylbritannilactone (OODBL) on Apoptosis in Oral Squamous Carcinoma Cells (CAL27).

| Treatment | Apoptosis Rate (%) |

| Control | Baseline |

| OODBL (low dose) | Increased |

| OODBL (high dose) | Significantly Increased |

| (Note: Specific percentages were not provided in the source material, only qualitative descriptions of the changes.)[6] |

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to investigate the mechanism of action of anti-cancer compounds.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), an insoluble purple product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells (e.g., HCT116, OSCC cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490-570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. Thus, this assay can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis by Flow Cytometry (PI Staining)

-

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with the compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol:

-

Treat cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-IκBα, IκBα, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion and Future Directions

The preliminary data gathered from closely related britannilactone derivatives strongly suggest that this compound possesses significant anti-cancer potential. Its likely mechanism of action involves the induction of apoptosis via the mitochondrial pathway, inhibition of pro-survival signaling pathways such as NF-κB, and the induction of cell cycle arrest.

Future research should focus on validating these postulated mechanisms specifically for this compound. This would involve conducting the detailed experimental protocols outlined in this guide to generate specific quantitative data, including IC50 values across a broader range of cancer cell lines, precise quantification of apoptosis and cell cycle distribution, and detailed molecular analysis of the key protein modulations. In vivo studies using animal models will also be crucial to evaluate the therapeutic efficacy and safety profile of this promising compound. Such comprehensive investigations will be instrumental in advancing this compound through the drug development pipeline.

References

- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Isolated from Inula britannica, a plant with a history in traditional medicine for its anti-inflammatory and antimicrobial properties, this compound and its structural analogues are gaining attention in the scientific community for their potential therapeutic applications, particularly in oncology and inflammatory diseases.[1] This technical guide provides a comprehensive overview of the current understanding of the potential therapeutic targets of this compound and related compounds, with a focus on the underlying molecular mechanisms, supported by available quantitative data and detailed experimental protocols.

Core Bioactivities and Therapeutic Potential

Research into sesquiterpenoids from Inula britannica has revealed significant anti-inflammatory and anti-cancer properties.[1] The mode of action for these compounds is often attributed to the disruption of cellular processes in pathogenic cells, primarily through the modulation of key signaling pathways and the inhibition of inflammatory mediators.[1]

Key Signaling Pathways and Molecular Targets

The primary therapeutic potential of this compound and its analogues appears to be centered around the modulation of critical cellular signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. Several sesquiterpenoids from Inula britannica have been shown to inhibit this pathway.

One proposed mechanism involves the inhibition of IκB kinase β (IKKβ) phosphorylation. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes. This leads to a downstream reduction in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Keap1/Nrf2 Signaling Pathway

The Keap1/Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes. Some dimeric sesquiterpenoids from Inula britannica have been found to activate this pathway, leading to increased expression of antioxidant enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO-1) and heme oxygenase-1 (HO-1). This contributes to the anti-inflammatory effects by reducing oxidative stress.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Studies on related sesquiterpenoids have shown inhibition of the phosphorylation of p38, ERK, and JNK, which can suppress the activation of downstream transcription factors like AP-1 (a complex of c-Jun and c-Fos), thereby modulating gene expression related to cell growth and survival.

Anticancer Activity

The anticancer potential of this compound and its analogues is linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Apoptosis Induction

Analogues of 1-O-acetylbritannilactone have been shown to trigger apoptosis in cancer cell lines. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

Cell Cycle Arrest

Furthermore, these compounds can induce cell cycle arrest, particularly at the G2/M phase. This prevents cancer cells from dividing and proliferating.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, data from structurally related compounds provide valuable insights into its potential potency.

| Compound/Analogue | Cell Line | Assay | IC50 Value (µM) | Reference |

| Novel acylate of 1-O-acetylbritannilactone (IVg) | HL-60 (Human promyelocytic leukemia) | Cytotoxicity | 2.7 | [2] |

| Novel acylate of 1-O-acetylbritannilactone (IVg) | Bel-7402 (Human hepatoma) | Cytotoxicity | 4.3 | [2] |

| 1-O-acetylbritannilactone analogue (14) | HCT116 (Human colon carcinoma) | Cytotoxicity | 2.91 - 6.78 | [3] |

| 1-O-acetylbritannilactone analogue (14) | HEp-2 (Human epidermoid carcinoma) | Cytotoxicity | 2.91 - 6.78 | [3] |

| 1-O-acetylbritannilactone analogue (14) | HeLa (Human cervical carcinoma) | Cytotoxicity | 2.91 - 6.78 | [3] |

| Etoposide (Positive Control) | HCT116, HEp-2, HeLa | Cytotoxicity | 2.13 - 4.79 | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines and calculate the IC50 value.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or analogue) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or analogue)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of the test compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

Objective: To determine the effect of the compound on the cell cycle distribution.

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or analogue)

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound as described for the apoptosis assay.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

IKKβ Kinase Assay

Objective: To determine if the compound directly inhibits the kinase activity of IKKβ.

Materials:

-

Recombinant active IKKβ

-

IKKβ substrate (e.g., GST-IκBα)

-

ATP (with γ-³²P-ATP for radioactive detection or as part of a luminescence-based kit like ADP-Glo™)

-

Kinase reaction buffer

-

This compound (or analogue)

-

Detection reagents (e.g., scintillation counter, luminometer)

Procedure (Example using ADP-Glo™ Kinase Assay):

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the kinase reaction buffer, the test compound, and recombinant IKKβ enzyme.

-

Initiate the kinase reaction by adding the IKKβ substrate and ATP mixture.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

A decrease in luminescence in the presence of the compound indicates inhibition of IKKβ activity.

Conclusion and Future Directions

This compound, along with other sesquiterpenoids from Inula britannica, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The primary mechanisms of action appear to involve the modulation of key signaling pathways, including the inhibition of NF-κB and MAPK pathways and the activation of the Keap1/Nrf2 pathway. Furthermore, these compounds exhibit anticancer activity through the induction of apoptosis and cell cycle arrest.

While the available data for structurally related compounds is promising, further research is imperative to fully elucidate the therapeutic potential of this compound itself. Future studies should focus on:

-

Quantitative Bioactivity Profiling: Determining the specific IC50 values of this compound in a panel of cancer cell lines and in various inflammatory models.

-

Direct Target Identification: Utilizing techniques such as affinity chromatography or proteomics to identify the direct binding partners of the compound within the cell.

-

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize the potency and selectivity of the compound.

A deeper understanding of the molecular targets and mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent.

References

- 1. This compound | 1613152-34-3 | NPC15234 [biosynth.com]

- 2. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-O-Acetyl-6-O-isobutyrylbritannilactone Anti-inflammatory Assay in RAW 264.7 Cells

Introduction

1-O-Acetyl-6-O-isobutyrylbritannilactone (AIB) is a sesquiterpene lactone that has been investigated for its potential anti-inflammatory properties. This document provides detailed protocols for evaluating the anti-inflammatory effects of AIB in RAW 264.7 murine macrophage cells, a widely used in vitro model for studying inflammation. The protocols outlined below describe methods to assess cell viability, measure key inflammatory mediators, and investigate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways. A related compound, 1-O-acetylbritannilactone (ABL), has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2, as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[1]

Key Applications

-

Screening for anti-inflammatory activity of AIB.

-

Determining the cytotoxic potential of AIB in RAW 264.7 cells.

-

Quantifying the inhibition of pro-inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β.

-

Investigating the effect of AIB on the NF-κB and MAPK signaling pathways.

Data Presentation

Table 1: Effect of AIB on RAW 264.7 Cell Viability

| Concentration of AIB (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 1 | Data |

| 5 | Data |

| 10 | Data |

| 25 | Data |

| 50 | Data |

| 100 | Data |

Table 2: Inhibition of Nitric Oxide (NO) Production by AIB in LPS-Stimulated RAW 264.7 Cells

| Treatment | NO Concentration (µM) | % Inhibition |

| Control (no LPS) | Data | N/A |

| LPS (1 µg/mL) | Data | 0 |

| LPS + AIB (1 µM) | Data | Data |

| LPS + AIB (5 µM) | Data | Data |

| LPS + AIB (10 µM) | Data | Data |

| LPS + AIB (25 µM) | Data | Data |

| LPS + AIB (50 µM) | Data | Data |

Table 3: Inhibition of Pro-inflammatory Cytokine Production by AIB in LPS-Stimulated RAW 264.7 Cells

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (no LPS) | Data | Data | Data |

| LPS (1 µg/mL) | Data | Data | Data |

| LPS + AIB (10 µM) | Data | Data | Data |

| LPS + AIB (50 µM) | Data | Data | Data |

Table 4: Effect of AIB on the Expression of Inflammatory Proteins in LPS-Stimulated RAW 264.7 Cells (Relative Density)

| Treatment | iNOS | COX-2 | p-p65/p65 | p-IκBα/IκBα | p-ERK/ERK | p-p38/p38 | p-JNK/JNK |

| Control (no LPS) | Data | Data | Data | Data | Data | Data | Data |

| LPS (1 µg/mL) | Data | Data | Data | Data | Data | Data | Data |

| LPS + AIB (10 µM) | Data | Data | Data | Data | Data | Data | Data |

| LPS + AIB (50 µM) | Data | Data | Data | Data | Data | Data | Data |

Experimental Protocols

1. Cell Culture and Maintenance

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2] The cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]

2. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of AIB on RAW 264.7 cells.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10^5 cells/well and incubate for 24 hours.[2]

-

Treat the cells with various concentrations of AIB (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control for 24 hours.[2]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

3. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 2 × 10^5 cells/well and incubate for 24 hours.[2]

-

Pre-treat the cells with various non-toxic concentrations of AIB for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[2]

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[4]

-

Incubate for 10 minutes at room temperature.[4]

-

Measure the absorbance at 540 nm.[4] A sodium nitrite solution is used to generate a standard curve.[4]

-

4. Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for quantifying the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 1 × 10^6 cells/well and allow them to adhere overnight.[4]

-

Pre-treat the cells with AIB for 1 hour before stimulating with 1 µg/mL LPS for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4]

-

5. Western Blot Analysis

This technique is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Seed RAW 264.7 cells in 6-well plates at a density of 1 × 10^6 cells/well and incubate for 24 hours.[5]

-

Pre-treat the cells with AIB for 1 hour, followed by stimulation with 1 µg/mL LPS for the appropriate time (e.g., 30 minutes for MAPK and NF-κB phosphorylation, 24 hours for iNOS and COX-2 expression).[1]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[5]

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p65, phospho-p65, IκBα, phospho-IκBα, ERK, phospho-ERK, p38, phospho-p38, JNK, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Visualizations

Caption: Experimental workflow for assessing the anti-inflammatory effects of AIB.

Caption: AIB's proposed mechanism on NF-κB and MAPK pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 5. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing the Anti-Cancer Effects of 1-O-Acetyl-6-O-isobutyrylbritannilactone on Oral Squamous Carcinoma Cells

Introduction

Oral squamous cell carcinoma (OSCC) is a prevalent and aggressive malignancy with high rates of morbidity and mortality.[1][2][3] The exploration of novel therapeutic agents with enhanced efficacy and minimal side effects is a critical area of oncological research. 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpenoid lactone, has demonstrated significant anti-tumor activities. A closely related compound, 1,6-O,O-Diacetylbritannilactone (OODBL), isolated from Inula britannica, has been shown to inhibit the progression of OSCC by modulating specific signaling pathways, suggesting its potential as a promising candidate for oral cancer therapy.[1][2][3]

These application notes provide a comprehensive overview of the anti-cancer effects of this class of compounds on OSCC cells, detailing the molecular mechanisms and providing standardized protocols for its evaluation. The information is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Research on the related compound OODBL has elucidated a key mechanism of action involving the miR-1247-3p/LXRα/ABCA1 signaling pathway .[1][2][3] OODBL upregulates the expression of Liver X receptor alpha (LXRα) and its target genes, ATP-binding cassette transporter A1 (ABCA1) and ABCG1, by targeting miR-1247-3p.[1][2] This signaling cascade ultimately inhibits OSCC cell proliferation, migration, and invasion, while inducing apoptosis and cell cycle arrest at the G0/G1 phase.[1][2]

Furthermore, the induction of apoptosis is mediated through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio and the subsequent release of cytochrome c from the mitochondria.[2] This leads to the activation of caspase-9 and caspase-3, culminating in programmed cell death.[2]

Data Presentation

The anti-proliferative and pro-apoptotic effects of OODBL on OSCC cell lines (CAL27 and SCC15) are summarized below.

Table 1: Effect of OODBL on OSCC Cell Viability (MTT Assay)

| Cell Line | Concentration of OODBL | % Cell Viability (Mean ± SD) |

| CAL27 | Control (0 µM) | 100 ± 0.0 |

| 10 µM | Data not available | |

| 20 µM | Significantly reduced | |

| 40 µM | Significantly reduced | |

| SCC15 | Control (0 µM) | 100 ± 0.0 |

| 10 µM | Data not available | |

| 20 µM | Significantly reduced | |

| 40 µM | Significantly reduced | |

| Note: Specific percentage values were not provided in the source abstracts, but a significant dose-dependent reduction was reported.[1] |

Table 2: Effect of OODBL on OSCC Cell Apoptosis (Flow Cytometry)

| Cell Line | Concentration of OODBL | % Apoptotic Cells (Mean ± SD) |

| CAL27 | Control (0 µM) | Baseline |

| 20 µM | Significantly increased | |

| 40 µM | Significantly increased | |

| SCC15 | Control (0 µM) | Baseline |

| 20 µM | Significantly increased | |

| 40 µM | Significantly increased | |

| Note: A significant dose-dependent increase in apoptosis was observed.[2] |

Table 3: Effect of OODBL on Apoptosis-Related Protein Expression (Western Blot in CAL27 cells)

| Protein | Concentration of OODBL | Relative Expression Level (Fold Change vs. Control) |

| Bax | 20 µM | Increased |

| 40 µM | Increased | |

| Bcl-2 | 20 µM | Decreased |

| 40 µM | Decreased | |

| Cleaved Caspase-3 | 20 µM | Increased |

| 40 µM | Increased | |

| Cleaved Caspase-9 | 20 µM | Increased |

| 40 µM | Increased | |

| Cytochrome c (cytoplasmic) | 20 µM | Increased |

| 40 µM | Increased | |

| Note: The expression changes were reported as dose-dependent.[2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and those cited in the referenced literature.[1][2][4][5]

Cell Culture

-

Cell Lines: Human oral squamous carcinoma cell lines (e.g., CAL27, SCC15) and normal oral epithelial cells (e.g., HOK) can be obtained from ATCC.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or OODBL) and a vehicle control (e.g., DMSO) for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Colony Formation Assay

This assay assesses the long-term proliferative potential of single cells.

-

Procedure:

-

Seed approximately 1,000 cells per well in 6-well plates.

-

Treat the cells with the test compound at various concentrations.

-

Incubate for 10-14 days, replacing the medium with fresh medium containing the compound every 3 days.

-

Wash the colonies with PBS, fix with methanol, and stain with 0.1% crystal violet.

-

Count the number of colonies (typically >50 cells).

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Procedure:

-

Treat cells with the test compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., LXRα, ABCA1, Bax, Bcl-2, Caspase-3, Caspase-9, Cytochrome c, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

-

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound in OSCC.

Experimental Workflow

Caption: General workflow for assessing the anti-cancer effects of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of cytotoxic effects of fruit extracts on oral cancer cell lines: An in vitro experimental study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Efficacy of 1-O-Acetyl-6-O-isobutyrylbritannilactone on Triple-Negative Breast Cancer Cell Lines

For Research Use Only.

Introduction

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC difficult to treat with hormonal or targeted therapies, necessitating the exploration of novel therapeutic agents. Sesquiterpene lactones, a class of natural products isolated from various plants, have demonstrated a range of biological activities, including anti-inflammatory and anticancer properties.